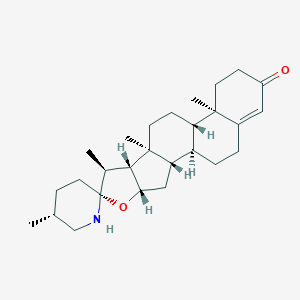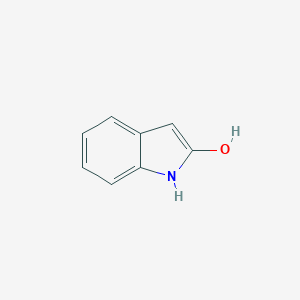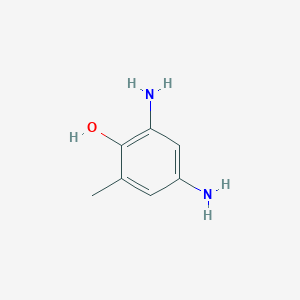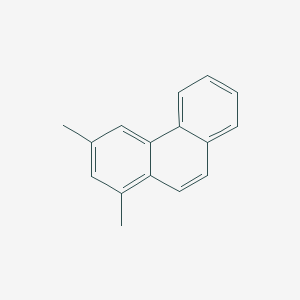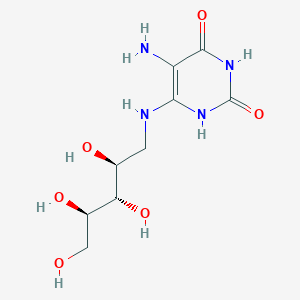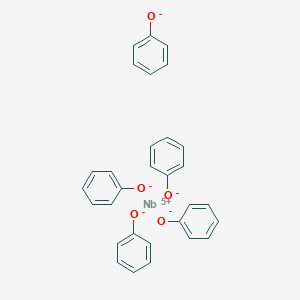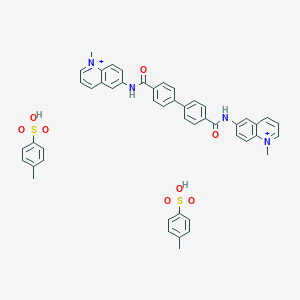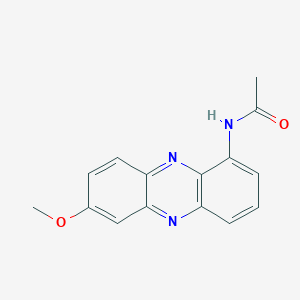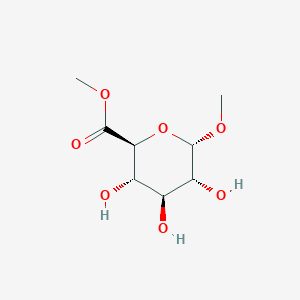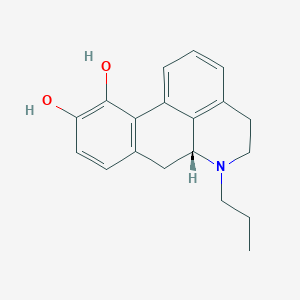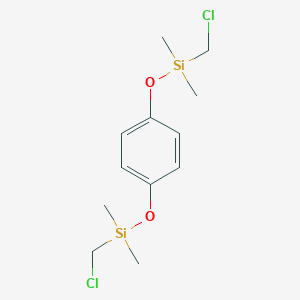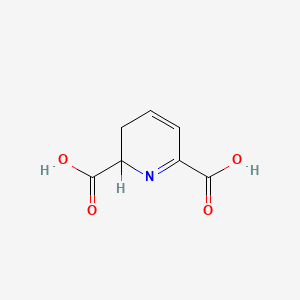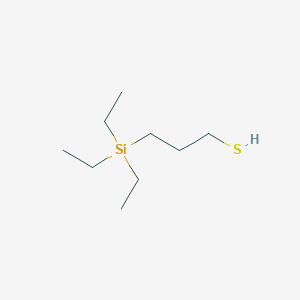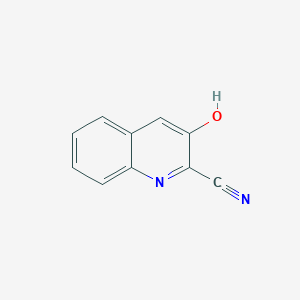
2-Cyano-3-hydroxyquinoline
説明
2-Cyano-3-hydroxyquinoline is a compound that can be synthesized through various chemical reactions involving quinoline derivatives. It is characterized by the presence of a cyano group (-CN) at the second position and a hydroxy group (-OH) at the third position on the quinoline ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 3-hydroxyquinoline derivatives can be achieved through different methods. One approach is a catalyst-free synthesis that involves a three-component reaction of quinoline N-oxides, aryldiazonium salts, and acetonitrile under microwave irradiation, which results in the formation of 2-anilinoquinolines and 3-hydroxyquinolines . Another method utilizes copper-catalyzed intramolecular cyclization of 2-isocyanoacetophenone derivatives to produce 4-hydroxyquinolines . Additionally, a green and efficient one-pot synthesis of 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives has been reported using ammonium acetate in ethanol .
Molecular Structure Analysis
The molecular structure of 2-cyano-3-hydroxyquinoline derivatives can be characterized using various spectroscopic techniques. For instance, the synthesis of cyano-modified 2-substituted 8-hydroxyquinolines and their complexes with Zn(II) and Cd(II) has been described, with characterization by ESI-MS, NMR spectroscopy, and elemental analysis . Similarly, the crystal structure and spectroscopic characterization of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives have been achieved through NMR, IR, and single crystal X-ray diffraction techniques .
Chemical Reactions Analysis
2-Cyano-3-hydroxyquinoline and its derivatives can undergo various chemical reactions. For example, the Knoevenagel condensation of 2-carbethoxycyclohexanone and malononitrile leads to the synthesis of related quinoline derivatives . A domino reaction catalyzed by indium chloride in water has been used to synthesize new 1,2,3,4-tetrahydroquinoline derivatives . Moreover, a one-pot synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide has been reported, involving (\alpha)-hydroxylation and intramolecular cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-cyano-3-hydroxyquinoline derivatives can be inferred from their synthesis and molecular structure. The luminescent properties of cyano-modified quinoline complexes have been studied, revealing tunable emissions in the solid state . The antioxidant activity of hydroquinoline derivatives has been evaluated using various assays, indicating potential for biological applications . Additionally, the fluorescence properties of 3-hydroxyquinolin-4(1H)-one derivatives have been investigated, which could be relevant for the development of fluorescent probes .
科学的研究の応用
Nickel(II)- and Cobalt(II)-Promoted Hydrolysis : The base hydrolysis of 2-cyano-8-hydroxyquinoline, a similar compound, is significantly accelerated by nickel(II) and cobalt(II). This reaction has implications in coordination chemistry and potentially in the development of catalytic processes (Clark & Hay, 1974).
Luminescent Complexes in Solid State : Cyano-modified 2-substituted 8-hydroxyquinolines have been used to create luminescent complexes with Zn(II) and Cd(II). These complexes exhibit color-tunable solid-state emissions, relevant in materials science for developing new luminescent materials (Huo et al., 2016).
Synthesis of Pyranoquinolin-5-one Derivatives : A green and efficient method for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives has been developed. This synthesis is important in organic chemistry and pharmaceutical research (Lei, Ma, & Hu, 2011).
Photoremovable Protecting Groups : The 8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) chromophore, related to 2-cyano-3-hydroxyquinoline, has been modified to enhance its photochemical properties. This has applications in biology for spatio-temporal control of biological effectors (Hennig et al., 2019).
Chemosensor for Metal Ions : A derivative of 8-hydroxyquinoline has been synthesized and studied for detecting metal ions. This application is significant in environmental monitoring and analytical chemistry (Cheng et al., 2006).
Anticancer Ruthenium(II) Complexes : Research on ruthenium complexes of hydroxyquinolines, including derivatives of 2-cyano-3-hydroxyquinoline, shows promising cytotoxic activity against cancer cell lines. This opens avenues in cancer research and drug development (Havrylyuk et al., 2018).
Photoactivation in Cell Physiology : The photoremovable protecting group (PPG) based on the 8-cyano-7-hydroxyquinolinyl (CyHQ) scaffold has been used for photoactivation of tertiary amines, applicable in studying cell physiology (Asad et al., 2017).
Metallosupramolecular Chemistry : 8-Hydroxyquinoline and its derivatives are used in synthesizing new supramolecular sensors and emitting devices. This is important in the field of supramolecular chemistry (Albrecht, Fiege, & Osetska, 2008).
Evaluation of Liposome-Water Partitioning : The study of 8-hydroxyquinolines, related to 2-cyano-3-hydroxyquinoline, and their copper complexes has implications in understanding the bioavailability and toxicity of metal-organic complexes (Kaiser & Escher, 2006).
Synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide : This compound, an intermediate in the synthesis of anticancer agents, highlights the pharmaceutical relevance of quinoline derivatives (Mao et al., 2014).
将来の方向性
Future research on 2-Cyano-3-hydroxyquinoline could focus on further exploring its synthesis methods and biological activities. For instance, future mutagenesis studies are needed to confirm the role of certain residues in 8-hydroxyquinoline binding as well as confirm the antagonism mechanism . Additionally, several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
特性
IUPAC Name |
3-hydroxyquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9-10(13)5-7-3-1-2-4-8(7)12-9/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMDFABEUPPGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344630 | |
| Record name | 2-CYANO-3-HYDROXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyquinoline-2-carbonitrile | |
CAS RN |
15462-43-8 | |
| Record name | 2-CYANO-3-HYDROXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



